molecular formula C5H7N3O2 B7901341 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid

2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid

Cat. No.: B7901341
M. Wt: 141.13 g/mol
InChI Key: VZUKUQDSJGWMGB-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure makes it an attractive candidate for various applications due to its stability and ability to form hydrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its high efficiency and selectivity. The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .

Industrial Production Methods

For industrial production, continuous flow methods have been developed to enhance the efficiency and scalability of the synthesis process. These methods allow for the continuous production of the compound under controlled conditions, reducing the need for extensive purification steps and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the triazole ring .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Properties

IUPAC Name

2-(1-methyltriazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-3-4(6-7-8)2-5(9)10/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUKUQDSJGWMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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